molecular formula C15H20BrNO3 B3851871 ethyl 1-(5-bromo-2-hydroxybenzyl)-4-piperidinecarboxylate

ethyl 1-(5-bromo-2-hydroxybenzyl)-4-piperidinecarboxylate

Cat. No. B3851871
M. Wt: 342.23 g/mol
InChI Key: LRSHQCDJTTWELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester formed from a piperidine carboxylic acid and a 5-bromo-2-hydroxybenzyl alcohol. Piperidine is a heterocyclic organic compound, while 5-bromo-2-hydroxybenzyl alcohol is a brominated aromatic compound with a hydroxyl and a benzyl group .


Molecular Structure Analysis

The molecule likely contains a piperidine ring, a brominated aromatic ring, and an ester linkage between them. The exact 3D structure would need to be determined through methods like X-ray crystallography or NMR .


Chemical Reactions Analysis

As an ester, this compound could undergo reactions like hydrolysis under acidic or basic conditions. The bromine atom on the aromatic ring could also potentially be substituted in a reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors like solubility, melting point, and boiling point would need to be determined experimentally .

properties

IUPAC Name

ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-2-20-15(19)11-5-7-17(8-6-11)10-12-9-13(16)3-4-14(12)18/h3-4,9,11,18H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSHQCDJTTWELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-bromo-2-hydroxybenzyl)-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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